

Physicochemical Properties of (R)-Azelastine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (R)-Azelastine

Cat. No.: B1678836

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(R)-Azelastine hydrochloride, a potent and selective second-generation H1 histamine receptor antagonist, is the dextrorotatory enantiomer of the racemic azelastine hydrochloride. It is a key active pharmaceutical ingredient (API) in formulations for the treatment of allergic rhinitis and conjunctivitis. A thorough understanding of its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, delivery, and therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical characteristics of **(R)-Azelastine** hydrochloride, complete with experimental protocols and visual representations of its mechanism of action.

Core Physicochemical Data

The fundamental physicochemical properties of **(R)-Azelastine** hydrochloride are summarized in the tables below. It is important to note that while data for the specific (R)-enantiomer is provided where available, much of the publicly accessible detailed experimental data has been determined for the racemic mixture of azelastine hydrochloride.

Table 1: General and Physical Properties of **(R)-Azelastine** Hydrochloride

Property	Value	Reference
Chemical Name	4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride	[1]
Molecular Formula	C ₂₂ H ₂₅ Cl ₂ N ₃ O	[1][2]
Molecular Weight	418.4 g/mol	[1][2]
Appearance	White or almost white, crystalline powder	[3]
Melting Point	225 °C (for the hydrochloride salt)	[4]

Table 2: Solubility and Partitioning Characteristics of Azelastine Hydrochloride

Property	Value	Reference
Solubility in Water	Sparingly soluble	[3][5]
Solubility in Ethanol	Soluble	[3]
Solubility in Methylene Chloride	Soluble	[3]
Solubility in DMSO	Soluble (e.g., ≥ 20.918 mg/mL, 83 mg/mL)	[6][7]
pKa (Strongest Basic)	9.54 (for Azelastine)	[4]
LogP	4.9 (for Azelastine)	[4]

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and validated experimental methodologies. The following sections outline the general protocols for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard pharmacopeial technique.^[8]^[9]

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
- Glass capillary tubes (sealed at one end).

Procedure:

- Sample Preparation: A small amount of finely powdered, dry **(R)-Azelastine** hydrochloride is introduced into a capillary tube and packed to a height of 2-3 mm.^[10]
- Heating: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.^[8]
- Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.^[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.^[11]

Apparatus:

- Glass flasks with stoppers.
- A constant temperature shaker or water bath.
- Analytical balance.

- Filtration apparatus (e.g., syringe filters).
- A suitable analytical method for quantification (e.g., HPLC-UV).

Procedure:

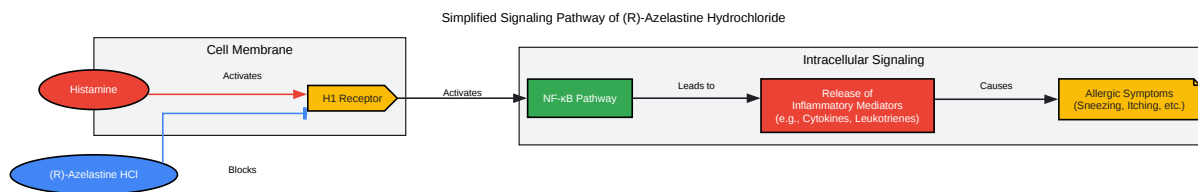
- Preparation: An excess amount of **(R)-Azelastine** hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a glass flask.
- Equilibration: The flask is sealed and agitated in a constant temperature environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The resulting suspension is allowed to stand, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- Quantification: The concentration of **(R)-Azelastine** hydrochloride in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.

pKa and LogP Determination

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are crucial for predicting the behavior of a drug in biological systems. These are typically determined using potentiometric titration and the shake-flask method with an n-octanol/water system, respectively. Computational models also provide reliable estimations for these parameters.[\[4\]](#)

Mechanism of Action and Signaling Pathway

(R)-Azelastine hydrochloride exerts its therapeutic effects primarily as a potent and selective antagonist of the histamine H1 receptor. Upon binding to the H1 receptor, it prevents the action of histamine, a key mediator in allergic reactions. This antagonism leads to the alleviation of symptoms such as sneezing, itching, and rhinorrhea. Beyond its antihistaminic activity, Azelastine has been shown to possess anti-inflammatory properties, including the inhibition of the release of pro-inflammatory mediators from mast cells and the modulation of the NF-κB signaling pathway.[\[12\]](#)

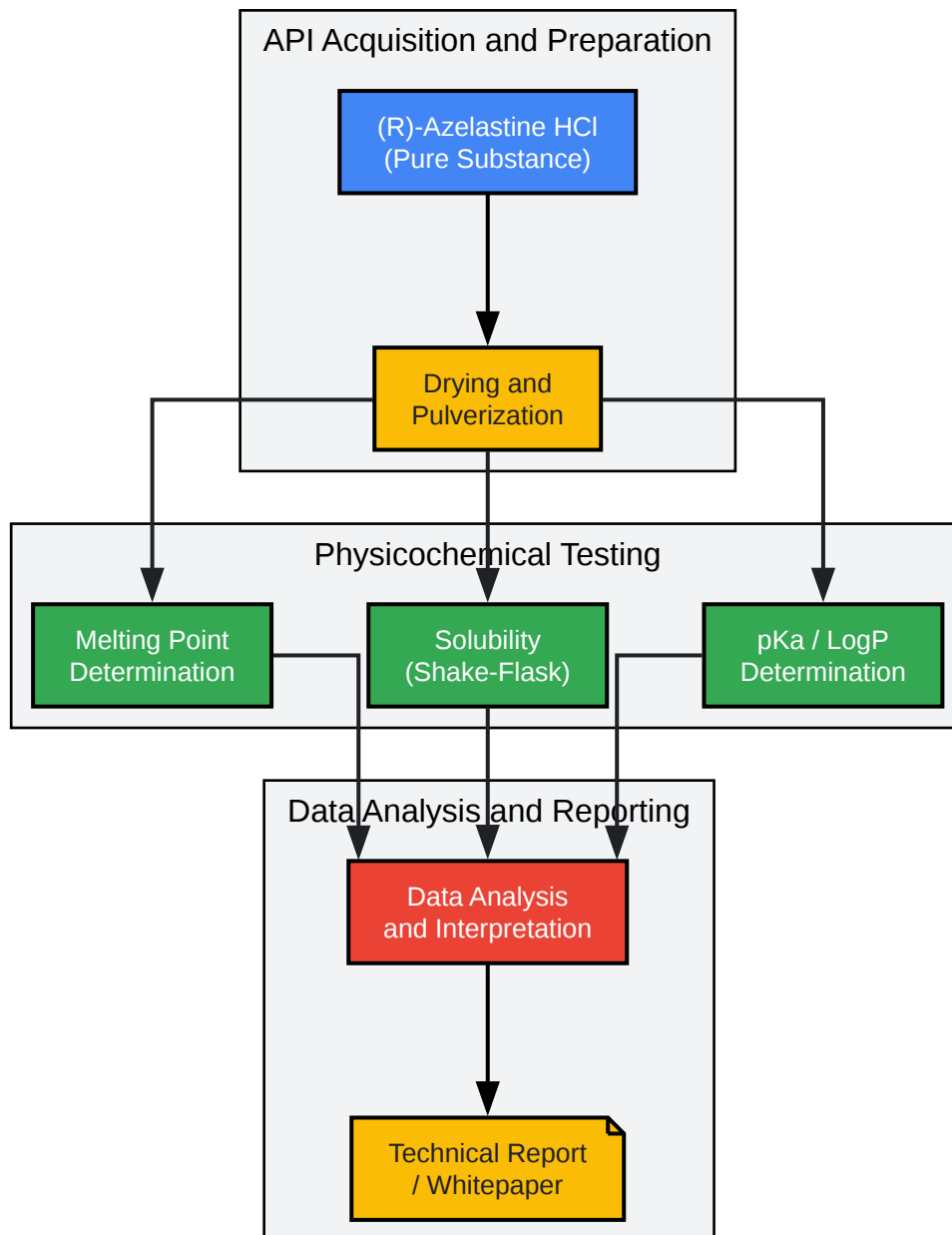


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Caption: Simplified signaling pathway of **(R)-Azelastine** hydrochloride's action as an H1 receptor antagonist.

The following diagram illustrates the general workflow for determining the physicochemical properties of an active pharmaceutical ingredient like **(R)-Azelastine** hydrochloride.

Experimental Workflow for Physicochemical Characterization



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Caption: General experimental workflow for the physicochemical characterization of an API.

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